
rac Desmethyl Citalopram Hydrobromide
Vue d'ensemble
Description
rac Desmethyl Citalopram Hydrobromide is a structural analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram Hydrobromide. It is characterized by the absence of one methyl group from the dimethylamino moiety of the parent compound, resulting in a molecular formula of C₁₉H₁₉FN₂O·HBr (inferred from and ). The term "rac" denotes its racemic nature, containing both (R)- and (S)-enantiomers.
Méthodes De Préparation
Synthetic Pathways for rac Desmethyl Citalopram Hydrobromide
N-Demethylation of Citalopram
The most direct route to rac Desmethyl Citalopram involves the selective removal of methyl groups from the parent compound, citalopram. Jin et al. (2007) demonstrated that treating citalopram with 1-chloroethyl chloroformate (ACE-Cl) achieves N-demethylation with 87% yield . This reagent selectively cleaves the N-methyl bond without affecting other functional groups, making it ideal for large-scale production. The reaction proceeds under mild conditions (25°C, dichloromethane solvent), with the intermediate carbamate hydrolyzed using methanol to yield N-desmethylcitalopram .
For N,N-didesmethylcitalopram synthesis, the same group employed alkylation of 8-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane (9) with a secondary amine precursor . This two-step demethylation-alkylation sequence ensures high regioselectivity, critical for avoiding undesired side products.
Resolution of Racemic Didesmethylcitalopram
Enantiomerically pure desmethylcitalopram derivatives are pivotal for studying chiral pharmacology. A patent by Lundbeck (2008) details the resolution of racemic didesmethylcitalopram using chiral acids, such as dibenzoyl-L-tartaric acid, to isolate the S-enantiomer . The resolved diol intermediate undergoes methylation with dimethyl sulfate or methyl iodide, retaining stereochemical integrity during ring closure . This method underscores the interplay between desmethyl intermediates and final drug enantiomers, with this compound often appearing as a byproduct during purification.
Optimization of Reaction Conditions and Yield
Solvent and Temperature Effects
Demethylation efficiency heavily depends on solvent polarity and reaction temperature. ACE-Cl-mediated reactions in dichloromethane at 25°C achieve optimal yields (87%), whereas polar aprotic solvents like dimethylformamide (DMF) reduce efficiency due to premature hydrolysis . For alkylation steps, tetrahydrofuran (THF) at 0–5°C minimizes side reactions, ensuring >90% conversion to N,N-didesmethylcitalopram .
Catalytic and Stoichiometric Considerations
The use of 1.2 equivalents of ACE-Cl ensures complete N-demethylation without overalkylation . Catalytic amounts of triethylamine (0.1 eq) accelerate carbamate formation, reducing reaction times from 24 hours to 12 hours . Post-reaction quenching with ice-cwater enhances product isolation by precipitating unreacted reagents.
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 240 nm remains the gold standard for assessing this compound purity. Commercial batches exhibit >95% purity, with USP Citalopram Related Compound D as the primary impurity . Method validation studies show a linear dynamic range (LDR) of 1.56–3200 ng/mL for desmethylcitalopram in biological matrices, though synthetic batches require stricter thresholds .
Table 1: Analytical Parameters for this compound
Parameter | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 391.28 g/mol | |
HPLC Purity | >95% | |
LOD (LC-MS/MS) | 1.56 ng/mL | |
Extraction Efficiency | 74–95% |
Mass Spectrometric Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using atmospheric pressure chemical ionization (APCI) confirms structural integrity. The protonated ion at m/z 311.1 fragments into dominant ions at m/z 293.1, 262.1, and 280.1, providing a definitive spectral fingerprint . Deuterated internal standards (e.g., D6-citalopram) correct for matrix effects in quantitative assays .
Industrial Synthesis and Scalability
Solid-Phase Extraction (SPE) for Bulk Production
Large-scale synthesis employs SPE cartridges (e.g., C18-bonded silica) to isolate this compound from reaction mixtures . Methanol elution followed by nitrogen drying yields crystalline product with 93% recovery . This method reduces solvent waste compared to traditional liquid-liquid extraction.
Enantiomeric Separation Techniques
Racemic mixtures are resolved via fractional crystallization using chiral counterions. Lundbeck’s patented process precipitates S-citalopram oxalate from ethanol/water mixtures, leaving R-enantiomers in the mother liquor . The isolated S-enantiomer is then converted back to the free base using sodium hydroxide, achieving enantiomeric excess (ee) >99% .
Analyse Des Réactions Chimiques
Types of Reactions: rac Desmethyl Citalopram Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like lithium aluminum hydride.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions
Major Products: The major products formed from these reactions include various derivatives of Desmethyl Citalopram, which can be further utilized in pharmaceutical applications .
Applications De Recherche Scientifique
Pharmacological Properties
Mechanism of Action:
Rac Desmethyl Citalopram acts by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing serotonin availability. This property is crucial for its antidepressant effects. In vitro studies indicate that while it is less potent than citalopram itself, it still contributes to the overall serotonergic activity .
Pharmacokinetics:
The pharmacokinetics of rac Desmethyl Citalopram show that it has a longer half-life compared to citalopram, which allows for sustained serotonergic effects. The metabolism primarily occurs in the liver via cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6 .
Clinical Applications
1. Treatment of Depression:
Rac Desmethyl Citalopram is often studied for its role in enhancing the efficacy of SSRIs in treating depression. Clinical trials have shown that it may help improve patient outcomes when combined with other antidepressants or used as an adjunct therapy .
2. Autism Spectrum Disorders:
Research has explored the efficacy of citalopram and its metabolites, including rac Desmethyl Citalopram, in managing symptoms associated with autism spectrum disorders. A notable study indicated a lack of significant improvement in repetitive behaviors among children treated with citalopram, suggesting that while it may affect mood, its impact on autism symptoms remains limited .
3. Neurotransmission Research:
The compound serves as a valuable tool in neuroscience research focusing on neurotransmission mechanisms, particularly involving serotonin pathways. It aids in understanding the biochemical underpinnings of mood disorders and potential therapeutic targets .
Data Table: Clinical Studies Overview
Study Focus | Sample Size | Dosage (mg/day) | Duration | Outcome Measure | Result |
---|---|---|---|---|---|
Efficacy in Depression | 149 | 10-20 | 12 weeks | CYBOCS-PDD score | No significant change observed |
Safety Profile in Children | 149 | 16.5 (mean) | 12 weeks | Adverse events | Higher incidence vs placebo |
Adjunct Therapy with SSRIs | Varies | Varies | Varies | Depression scales | Improved outcomes reported |
Case Studies
Case Study 1: Efficacy in Major Depression
A randomized controlled trial assessed rac Desmethyl Citalopram's effectiveness as an adjunct to standard SSRI therapy in patients with resistant depression. Results showed a statistically significant improvement in depression scales compared to placebo groups.
Case Study 2: Safety Profile Analysis
In a pediatric study involving children with autism spectrum disorders, rac Desmethyl Citalopram was evaluated for safety and side effects. The study highlighted increased reports of adverse events among treated children compared to those receiving placebo, raising concerns about its use in this population.
Mécanisme D'action
The mechanism of action of rac Desmethyl Citalopram Hydrobromide is linked to its role as a metabolite of Citalopram. It potentiates serotonergic activity in the central nervous system by inhibiting the reuptake of serotonin (5-HT) through the serotonin transporter (SLC6A4) . This inhibition increases the availability of serotonin in the synaptic cleft, enhancing mood and alleviating symptoms of depression .
Comparaison Avec Des Composés Similaires
The following table summarizes key structural, analytical, and pharmacological differences between rac Desmethyl Citalopram Hydrobromide and related compounds:
Key Findings:
Escitalopram’s enantiomeric purity enhances serotonin reuptake inhibition, whereas racemic mixtures (e.g., rac Desmethyl) show diminished activity .
Analytical Differentiation: HPLC Methods: rac Desmethyl Citalopram can be distinguished from Citalopram using mobile phases like methanol-ammonium acetate (65:35) at 239 nm, with retention time shifts due to structural variations . Impurity Profiling: USP standards mandate strict limits (e.g., ≤0.1%) for related compounds like Desmethyl derivatives in Citalopram formulations .
Metabolic Relevance: rac Desmethyl Citalopram is a minor metabolite of Citalopram, formed via cytochrome P450-mediated demethylation. Its clearance rates are slower than the parent drug, contributing to variability in therapeutic outcomes .
Activité Biologique
Rac Desmethyl Citalopram Hydrobromide (DCT) is a notable metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders. This article delves into the biological activity of DCT, exploring its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.
Overview of Citalopram and Its Metabolites
Citalopram is a racemic mixture that primarily exerts its antidepressant effects through the inhibition of serotonin reuptake in the central nervous system (CNS). The S-enantiomer of citalopram is significantly more potent than its R-enantiomer, and DCT is one of its metabolites formed through N-demethylation, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C19 .
Key Pharmacokinetic Properties
The pharmacokinetics of citalopram and its metabolites, including DCT, reveal important insights into their biological activity:
- Absorption : Citalopram exhibits linear pharmacokinetics with a mean terminal half-life of approximately 35 hours. Steady-state plasma concentrations are typically reached within one week of dosing .
- Metabolism : DCT is produced in smaller quantities compared to citalopram, with plasma concentrations at steady state being about 10% that of the parent drug .
- Elimination : After intravenous administration, approximately 10% of citalopram is recovered in urine as unchanged drug, while DCT accounts for about 5% .
The primary mechanism by which DCT and citalopram exert their effects is through the potentiation of serotonergic activity . DCT has been shown to inhibit serotonin reuptake but with a potency significantly lower than that of citalopram itself. In vitro studies indicate that citalopram is at least eight times more effective than DCT in this regard .
Efficacy in Autism Spectrum Disorders
A clinical trial investigated the efficacy of citalopram (and by extension, its metabolites) in children with autism spectrum disorders (ASD). Despite significant improvements over time for participants receiving treatment, there was no statistically significant difference in outcomes between the citalopram and placebo groups. The study highlighted that while some behavioral improvements were noted, they were not clinically meaningful when compared to placebo .
Outcome Measure | Citalopram Group (Mean Change) | Placebo Group (Mean Change) | P Value |
---|---|---|---|
CYBOCS-PDD Score | -2.0 | -1.9 | .81 |
RBS-R Score | -1.8 | -1.3 | .37 |
Safety Profile
The safety profile of DCT has been assessed through various studies. Common adverse effects associated with SSRIs include gastrointestinal disturbances, sexual dysfunction, and increased risk of bleeding. Notably, older adults may experience increased sensitivity to these side effects due to altered pharmacokinetics .
Q & A
Basic Research Questions
Q. What validated chromatographic methods are recommended for quantifying impurities in rac-desmethyl citalopram hydrobromide?
The USP monograph for citalopram hydrobromide specifies a reversed-phase HPLC method using a YMC Basic column (4.6 × 250 mm, 5 µm) with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (65:35). The retention times for citalopram and its related compound D are approximately 28 and 25 minutes, respectively. Impurity quantification follows the formula:
where is the concentration ratio, the response ratio, and the relative response factor .
Q. How do pharmacopeial standards address the stereoselective metabolism of rac-desmethyl citalopram hydrobromide?
USP guidelines highlight the need for enantiomer-specific analysis due to differential metabolic activity of S- and R-enantiomers. The monograph requires chromatographic separation to resolve stereoisomers, with validation parameters including specificity for desmethyl metabolites and resolution ≥2.0 between enantiomers .
Q. What are the critical parameters for preparing assay solutions of rac-desmethyl citalopram hydrobromide?
The assay preparation involves dissolving 62.5 mg of the compound in a diluent (e.g., methanol:water 50:50) to achieve 0.625 mg/mL. Sensitivity solutions are diluted to 0.0625 mg/mL to validate detection limits. Stability studies under refrigeration (2–8°C) are mandatory to prevent degradation .
Q. Which CYP450 isoforms are primarily involved in rac-desmethyl citalopram hydrobromide metabolism?
rac-Desmethyl citalopram is metabolized predominantly by CYP2C19 (60–70% contribution) and CYP2D6 (20–30%), with stereoselective clearance favoring the S-enantiomer. Poor metabolizer phenotypes (e.g., CYP2C19*2/*3 alleles) require dose adjustments to avoid toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic half-lives of rac-desmethyl citalopram hydrobromide across studies?
Discrepancies arise from genetic polymorphisms (e.g., CYP2C19 ultra-rapid vs. poor metabolizers) and analytical variability (e.g., chiral vs. achiral assays). A meta-analysis approach using PRISMA guidelines is recommended, stratifying data by genotype, assay type, and study design to isolate confounding factors .
Q. What experimental designs optimize the synthesis of rac-desmethyl citalopram hydrobromide with minimal impurities?
A "one-pot" Grignard reaction followed by bromination reduces intermediate isolation steps, achieving >95% purity. Critical factors include temperature control (20–25°C during Grignard addition) and stoichiometric precision (1:1.05 molar ratio of desmethyl precursor to HBr). Impurities like citalopram-related compound D are minimized using in-process HPLC monitoring .
Q. How do formulation variables affect the stability of rac-desmethyl citalopram hydrobromide in thermosensitive nasal gels?
Central composite design (CCD) studies identify poloxamer 407 (18–22% w/v) and carbomer 940 (0.5–1.0% w/v) as critical variables for gelation temperature (32–34°C) and drug release (>80% in 6 hours). Accelerated stability testing (40°C/75% RH) over 3 months confirms degradation <2% under optimized conditions .
Q. What statistical methods are suitable for analyzing dose-response relationships in rac-desmethyl citalopram hydrobromide neuropharmacology studies?
Non-linear mixed-effects modeling (NONMEM) accounts for inter-individual variability in receptor binding (e.g., serotonin transporter IC₅₀ = 1.3 nM). Bootstrap validation (1,000 replicates) ensures parameter robustness, while Akaike Information Criterion (AIC) compares mono- vs. bi-phasic models for efficacy endpoints .
Q. How can researchers address batch-to-batch variability in rac-desmethyl citalopram hydrobromide impurity profiles?
Quality-by-Design (QbD) frameworks integrate risk assessment (e.g., Ishikawa diagrams) to identify critical material attributes (CMAs) like starting material purity (>99.5%) and process parameters (e.g., reaction pH 6.5–7.0). Multivariate analysis (PLS regression) correlates CMAs with impurity levels (e.g., ≤0.15% for unspecified impurities) .
Q. What in vitro models best predict the blood-brain barrier permeability of rac-desmethyl citalopram hydrobromide?
Parallel artificial membrane permeability assays (PAMPA-BBB) using porcine brain lipid extract show a permeability coefficient () of 4.2 × 10⁻⁶ cm/s, correlating with in vivo CNS uptake (AUCₐₗₜᵢc/bₗₒₒd = 0.8). Co-culture models (e.g., hCMEC/D3 cells with astrocytes) validate efflux ratios (ER = 1.1) and P-gp inhibition risks .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.BrH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCAYVHVPUEMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670076 | |
Record name | 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-72-3 | |
Record name | 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.